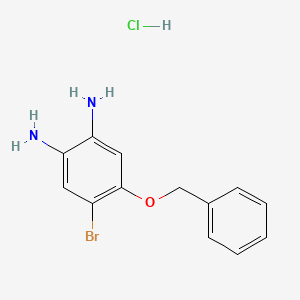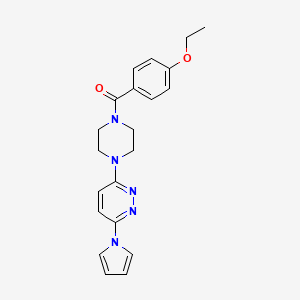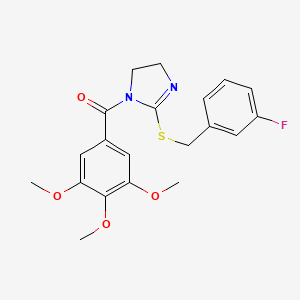![molecular formula C22H25NOS B2681341 N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide CAS No. 1797894-88-2](/img/structure/B2681341.png)
N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
Polymers containing adamantyl moieties have been synthesized to explore their unique properties. For instance, polyamides with adamantyl and diamantyl moieties exhibit high glass transition temperatures (Tgs) and good thermal stability due to the rigid and bulky nature of the adamantane structure. These materials show potential in applications requiring high temperature resistance and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, new polyamides derived from adamantane-type cardo dicarboxylic acids demonstrate solubility in polar solvents and good thermal properties, suggesting their use in high-performance materials (Liaw, Liaw, & Chung, 1999).
Drug Discovery and Antiviral Activity
Adamantane derivatives have been evaluated for their antiviral properties. For example, adamantane-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were synthesized and showed potent inhibitory activity against influenza A and B viruses, with some compounds acting as fusion inhibitors to prevent viral entry into host cells (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012). This suggests a potential pathway for the development of new antiviral drugs leveraging the adamantane scaffold.
Neuroprotective Agents
Fluorescent heterocyclic adamantane amines have been synthesized with neuroprotective activity, acting through multiple mechanisms such as inhibition of N-methyl-D-aspartate receptors, calcium channels, and nitric oxide synthase, along with antioxidant properties. These multifunctional agents highlight the versatility of adamantane derivatives in designing drugs for neuroprotection and the development of neurological assays (Joubert, van Dyk, Green, & Malan, 2011).
Antimicrobial and Anticancer Properties
Adamantane-isothiourea hybrids have been synthesized and show promising antimicrobial and hypoglycemic activities, further underscoring the potential of adamantane derivatives in therapeutic applications. These compounds exhibited broad-spectrum antibacterial activity and potent in vivo hypoglycemic effects in diabetic rats, suggesting their utility in treating bacterial infections and diabetes (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).
Mecanismo De Acción
Similarly, indole derivatives, which share some structural similarities with your compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c24-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-13-18-3-1-2-4-20(18)19-5-6-25-14-19/h1-6,14-17H,7-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYGPEHXFDYCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
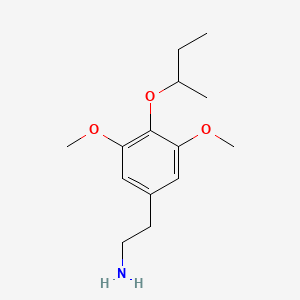
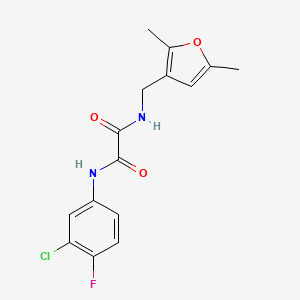

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)
